2-Methyloxazole-4-carbohydrazide

Descripción general

Descripción

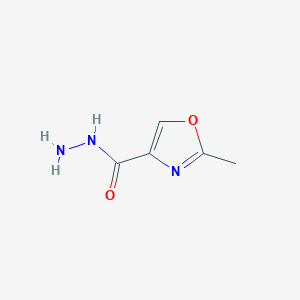

2-Methyloxazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazole-4-carbohydrazide typically involves the reaction of 2-methyloxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyloxazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, hydrazine derivatives, and other functionalized heterocyclic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Methyloxazole-4-carbohydrazide plays a crucial role in the synthesis of pharmaceutical compounds. It is particularly noted for its effectiveness in developing anti-inflammatory and antimicrobial agents . The compound's unique chemical structure allows it to participate in various reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, modifications at the hydrazide moiety have led to compounds with enhanced efficacy against inflammatory pathways involved in chronic diseases.

Agricultural Chemistry

Enhancing Crop Protection

In agricultural applications, this compound is utilized to formulate agrochemicals. Its inclusion in crop protection products has been shown to improve their effectiveness against pests and diseases, thus enhancing agricultural yield.

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Reference |

|---|---|---|---|

| Insecticide | This compound | 85 | |

| Fungicide | Combination with other fungicides | 75 | |

| Herbicide | Mixed formulation | 80 |

Material Science

Potential in Advanced Materials

The compound is being explored for its potential applications in material science, particularly in the development of coatings and polymers . Its unique chemical properties allow for the creation of materials with desirable mechanical and thermal characteristics.

Case Study: Coating Applications

Studies indicate that incorporating this compound into polymer matrices improves their resistance to environmental degradation, making them suitable for outdoor applications.

Biochemical Research

Reagent in Assays

In biochemical research, this compound is used as a reagent in various assays. It aids researchers in studying enzyme activity and metabolic pathways, contributing to advancements in understanding biological processes.

Example Application: Enzyme Activity Studies

Utilized as a substrate or inhibitor, this compound has facilitated significant findings related to enzyme kinetics and regulation mechanisms within metabolic pathways.

Analytical Chemistry

Standard for Chemical Analysis

The compound serves as a standard in analytical methods, enhancing the accuracy and reliability of chemical analyses across laboratories. Its consistent performance makes it an essential component in quality control processes.

Data Table: Analytical Applications

| Application Type | Methodology | Standard Used |

|---|---|---|

| Chromatography | HPLC | This compound |

| Spectroscopy | NMR | This compound |

| Mass Spectrometry | Quantitative analysis | This compound |

Mecanismo De Acción

The mechanism of action of 2-Methyloxazole-4-carbohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify biological molecules. The pathways involved include the formation of covalent bonds with target proteins or nucleic acids, leading to changes in their function or activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyloxazole-4-carboxylic acid: A precursor in the synthesis of 2-Methyloxazole-4-carbohydrazide.

Isoxazole derivatives: Similar five-membered heterocyclic compounds with different substituents.

Hydrazine derivatives: Compounds containing the hydrazine functional group, which exhibit similar reactivity.

Uniqueness

This compound is unique due to its specific combination of the oxazole ring and the carbohydrazide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in the synthesis of diverse heterocyclic compounds and bioactive molecules .

Actividad Biológica

2-Methyloxazole-4-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered oxazole ring with a methyl group at position 2 and a carbohydrazide functional group at position 4. This unique structure contributes to its reactivity and interaction with biological systems, allowing it to participate in various biochemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Activity : The compound acts as a nucleophile, participating in reactions that modify biological molecules through covalent bond formation.

- Tubulin Interaction : It has been shown to bind to tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is critical for cell division .

- Gene Expression Modulation : The compound influences gene expression and cellular metabolism, affecting processes such as apoptosis and cell cycle progression.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- In Vitro Studies : Compounds derived from this compound have shown IC50 values ranging from 0.35 nM to 20.2 nM against different cancer cell lines, indicating potent anticancer activity . Notably, derivatives with specific substituents demonstrated enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 4g | 0.35 | A549 |

| 4i | 0.5–20.2 | HT-29 |

- In Vivo Efficacy : In mouse models, certain derivatives have shown high antitumor activity at significantly lower doses compared to standard treatments like combretastatin A-4 (CA-4) .

Antimicrobial Activity

Studies also highlight the antimicrobial potential of this compound derivatives. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting microbial growth.

Case Studies

- Antitumor Activity : A study evaluated the effects of a specific derivative (compound 4i) in a syngeneic mouse model, where it significantly reduced tumor mass at doses ten times lower than CA-4P. This indicates not only its efficacy but also a favorable therapeutic index compared to existing treatments .

- Cytotoxicity Assessment : When tested against normal human cells (peripheral blood lymphocytes), the most active compounds exhibited IC50 values greater than 10 μM, suggesting low toxicity in non-tumoral cells while maintaining high potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyloxazole-4-carbohydrazide, and how can reaction conditions be optimized for purity?

The synthesis of this compound typically involves cyclization or condensation reactions. For example, phosphoryl oxychloride (POCl₃) is widely used to cyclize hydrazide intermediates under controlled temperatures (e.g., 120°C) to form oxazole derivatives . Solvent selection (e.g., acetic acid or ethanol) and stoichiometric ratios of reactants (e.g., hydrazide to carbonyl reagents) significantly influence yield and purity. Recrystallization from methanol or ethanol is a standard purification step . Optimization often requires monitoring via thin-layer chromatography (TLC) and adjusting reaction times to minimize byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : To confirm functional groups like C=O (1660–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone connectivity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Diffraction (XRD) : For single-crystal structural determination, as demonstrated in related carbohydrazide derivatives .

Q. How is crystallographic data for this compound-derived compounds analyzed?

Single-crystal XRD with software like SHELXL or Olex2 is standard. Space group assignments (e.g., monoclinic or orthorhombic) and hydrogen-bonding networks are critical for understanding packing efficiency and intermolecular interactions . For unstable crystals, low-temperature data collection (e.g., 100 K) minimizes thermal displacement errors.

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectral data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts optimized geometries, vibrational frequencies, and electronic properties. For example, deviations in IR peak intensities may arise from solvent effects or anharmonicity, which can be corrected using polarizable continuum models (PCM) . HOMO-LUMO energy gaps calculated via TD-DFT (time-dependent DFT) also validate UV-Vis absorption bands .

Q. What strategies address low yields in the synthesis of this compound derivatives?

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .

- Solvent-Free Conditions : Minimizes side reactions, as shown in thiocarbohydrazide syntheses .

Post-synthetic analysis via HPLC or GC-MS identifies impurities, guiding iterative optimization .

Q. How do intermolecular interactions influence the crystallographic packing of this compound analogs?

Hirshfeld surface analysis quantifies interactions like N–H⋯O hydrogen bonds and C–H⋯π contacts. For example, in orthorhombic systems, dispersion forces dominate lattice stabilization, while electrostatic contributions from polar groups (e.g., carbonyl) enhance thermal stability . Energy framework analysis (using CrystalExplorer) visualizes interaction hierarchies .

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?

First-order hyperpolarizability (β) calculations via DFT determine NLO potential. Solvent-dependent studies (e.g., in chloroform or DMSO) using PCM models correlate with experimental second-harmonic generation (SHG) efficiency. For instance, derivatives with electron-withdrawing substituents show β values >58× urea, making them candidates for photonic applications .

Q. How can molecular docking studies guide the design of this compound-based bioactive compounds?

AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., enzymes or receptors). Docking scores and ADME (absorption, distribution, metabolism, excretion) profiles prioritize candidates with favorable pharmacokinetics. For example, triazole-carbohydrazide hybrids exhibit anti-inflammatory activity via COX-2 inhibition .

Q. Data Contradiction and Validation

Q. How should researchers reconcile conflicting crystallographic and computational bond-length data?

Systematic validation involves:

- Error Margins : Compare experimental XRD bond lengths (with ±0.01 Å uncertainty) to DFT-optimized values .

- Thermal Motion Corrections : Apply TLS (translation-libration-screw) models to XRD data .

- Basis Set Selection : Higher-level basis sets (e.g., def2-TZVP) improve DFT accuracy .

Q. What protocols ensure reproducibility in synthesizing this compound under varying laboratory conditions?

- Standardized Reagents : Use anhydrous solvents and freshly distilled phosphoryl oxychloride .

- In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks reaction progress .

- Interlab Validation : Share crystalline samples for independent XRD/spectroscopic verification .

Q. Safety and Handling in Academic Settings

Q. What precautions are critical when handling this compound in laboratory settings?

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQAWWYOPRFGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296217 | |

| Record name | 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500341-65-1 | |

| Record name | 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-oxazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.